Alisol O
Overview
Description
Alisol O is a triterpenoid compound found in the rhizomes of Alisma orientale, a plant commonly used in traditional Chinese medicine. Triterpenoids are a class of chemical compounds composed of three terpene units, which are known for their diverse biological activities. This compound, along with other alisols, has been studied for its potential pharmacological properties, including anti-inflammatory, anti-proliferative, and anti-cancer effects .
Preparation Methods
The preparation of Alisol O involves the extraction and isolation from the rhizomes of Alisma orientale. The process typically includes the following steps:
Extraction: The dried rhizomes are ground into a fine powder and subjected to solvent extraction using ethanol or methanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Chemical Reactions Analysis
Alisol O undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride (NaBH₄) is a common reducing agent used in these reactions.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: Alisol O is used as a reference compound in analytical chemistry for the identification and quantification of triterpenoids in plant extracts.
Biology: In biological research, this compound is studied for its effects on cellular processes such as apoptosis, autophagy, and cell proliferation.
Medicine: this compound has shown promise in preclinical studies for its anti-inflammatory, anti-cancer, and hepatoprotective properties. .
Industry: this compound is used in the development of natural health products and supplements due to its bioactive properties
Properties
IUPAC Name |
[(1R)-1-[(1S,2R,4S,6S,8R,13S,14S,19R)-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl]-2-hydroxy-2-methylpropyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O5/c1-18-16-21(27(29(5,6)35)36-19(2)33)37-22-17-32(9)20(26(18)22)10-11-24-30(7)14-13-25(34)28(3,4)23(30)12-15-31(24,32)8/h10-11,18,21-24,27,35H,12-17H2,1-9H3/t18-,21+,22+,23+,24+,27-,30+,31+,32+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDONEKYGVGENMF-XEDHJYNPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC2C1=C3C=CC4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)C(C(C)(C)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](O[C@@H]2C1=C3C=C[C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)[C@H](C(C)(C)O)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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